molecular formula C8H7F2NO2 B1315340 1-(1,1-Difluoroethyl)-4-nitrobenzene CAS No. 32471-55-9

1-(1,1-Difluoroethyl)-4-nitrobenzene

Cat. No.: B1315340
CAS No.: 32471-55-9
M. Wt: 187.14 g/mol
InChI Key: GTHBDVVJLJWNPL-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-4-nitrobenzene is an organic compound characterized by the presence of a difluoroethyl group and a nitro group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroethylating reagent . This reaction is carried out under specific conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of 1-(1,1-Difluoroethyl)-4-nitrobenzene may involve large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high throughput and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoroethyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.

Common Reagents and Conditions:

    Nickel Catalysts: Used in difluoroethylation reactions.

    Hydrogen Gas: Employed in reduction reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed:

Scientific Research Applications

1-(1,1-Difluoroethyl)-4-nitrobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)-4-nitrobenzene involves its interaction with specific molecular targets. The difluoroethyl group can modulate the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. The nitro group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(1,1-Difluoroethyl)-4-nitrobenzene is unique due to the presence of both the difluoroethyl and nitro groups, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(1,1-difluoroethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-8(9,10)6-2-4-7(5-3-6)11(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHBDVVJLJWNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476963
Record name 1-(1,1-difluoroethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32471-55-9
Record name 1-(1,1-difluoroethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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